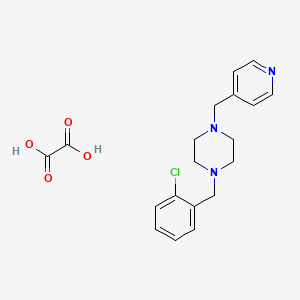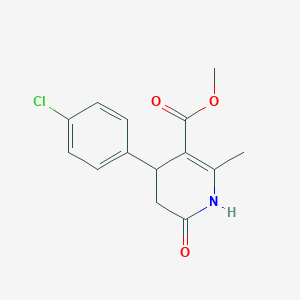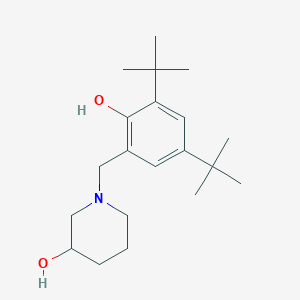
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as Trazodone, is a medication used to treat depression, anxiety disorders, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate is not fully understood. However, it is believed to work by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors in the brain. This leads to an increase in the levels of serotonin in the brain, which helps to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are both important neurotransmitters involved in regulating mood and anxiety. 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects on mood, anxiety, and sleep have been well-documented. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific brain regions or neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research is the development of new antidepressant medications that are based on the structure of trazodone. Additionally, there is ongoing research into the use of trazodone as a sleep aid, as well as its potential use in treating chronic pain and other medical conditions.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride. The resulting compound is then treated with oxalic acid to form the oxalate salt of trazodone.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of insomnia. 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to be effective in treating depression and anxiety disorders, especially in patients who have not responded to other antidepressant medications. It has also been found to be effective in improving sleep quality and reducing the time it takes to fall asleep.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3.C2H2O4/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCYJWWBTHPKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B5174731.png)

![4-methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174755.png)

![dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174769.png)
![tert-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5174791.png)


![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)